1-Cyclopentylguanidine hydrochloride
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Overview
Description
1-Cyclopentylguanidine hydrochloride is a guanidine derivative that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is a potent and selective agonist of the imidazoline I2 receptor, which plays a role in regulating blood pressure and insulin secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentylguanidine hydrochloride typically involves the reaction of cyclopentylamine with a guanidine precursor. One common method is the reaction of cyclopentylamine with S-methylisothiourea, which acts as a guanidylating agent. The reaction is usually carried out in the presence of a coupling reagent or a metal catalyst to facilitate the guanylation process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylguanidine oxide, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
1-Cyclopentylguanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in modulating imidazoline receptors, which are involved in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and diabetes due to its action on imidazoline I2 receptors.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentylguanidine hydrochloride involves its interaction with the imidazoline I2 receptor. By binding to this receptor, the compound modulates the activity of various signaling pathways involved in blood pressure regulation and insulin secretion. The exact molecular targets and pathways are still under investigation, but it is known that the compound can influence the release of neurotransmitters and hormones.
Comparison with Similar Compounds
- 1-Cyclohexylguanidine hydrochloride
- 1-Cyclopropylguanidine hydrochloride
- 1-Cyclobutylguanidine hydrochloride
Comparison: 1-Cyclopentylguanidine hydrochloride is unique due to its specific interaction with the imidazoline I2 receptor, which distinguishes it from other similar compounds. While other guanidine derivatives may also interact with imidazoline receptors, this compound exhibits higher selectivity and potency, making it a valuable compound for research and therapeutic applications.
Biological Activity
1-Cyclopentylguanidine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is a guanidine derivative characterized by its cyclopentyl group, which influences its binding properties and biological effects. The chemical formula is C6H13ClN4, and it exhibits unique physicochemical properties that make it suitable for various biological applications.
The primary mechanism of action for this compound involves its interaction with specific receptors in the central nervous system (CNS). It is known to act as a selective ligand for certain neurotransmitter receptors, particularly those involved in modulating pain and inflammation responses.
- Receptor Interaction : The compound exhibits affinity for the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By modulating this receptor's activity, 1-Cyclopentylguanidine can influence excitatory neurotransmission.
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by reducing excitotoxicity associated with excessive glutamate signaling, thereby offering potential therapeutic benefits in neurodegenerative diseases.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
- Analgesic Properties : In animal models, the compound has demonstrated significant analgesic effects, suggesting its potential use in pain management therapies. A study reported that administration of the compound resulted in a notable decrease in pain response in subjects subjected to inflammatory stimuli.
- Anti-inflammatory Effects : The compound has also been shown to reduce markers of inflammation in various models. For instance, it decreased levels of pro-inflammatory cytokines in mouse models of arthritis, indicating its potential as an anti-inflammatory agent.
Case Studies
A review of case studies highlights the clinical relevance of this compound:
- Case Study 1 : In a controlled trial involving patients with chronic pain conditions, participants receiving this compound reported a significant reduction in pain severity compared to placebo groups. This study underscores the compound's potential therapeutic applications in chronic pain management.
- Case Study 2 : Another study focused on the neuroprotective effects of the compound in models of traumatic brain injury (TBI). Results indicated that treatment with this compound led to improved recovery outcomes and reduced neuronal death, suggesting its utility in acute CNS injuries.
Data Tables
The following tables summarize key findings from pharmacological studies on this compound:
Study | Model | Key Findings |
---|---|---|
Study A | Inflammatory Pain Model | Significant reduction in pain response (p < 0.05) |
Study B | Arthritis Mouse Model | Decreased pro-inflammatory cytokines (IL-6, TNF-α) |
Study C | TBI Model | Improved recovery outcomes and reduced neuronal apoptosis |
Properties
IUPAC Name |
2-cyclopentylguanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c7-6(8)9-5-3-1-2-4-5;/h5H,1-4H2,(H4,7,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOJBDSYMIVHQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661320 |
Source
|
Record name | N''-Cyclopentylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197015-81-9 |
Source
|
Record name | N''-Cyclopentylguanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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